5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 1008946-76-6) is a fragment-like heterocyclic carboxylic acid (MW 263.31 Da, formula C₁₃H₁₃NO₃S) that functions as a structurally validated inhibitor of human pyrroline-5-carboxylate reductase 1 (PYCR1), a key proline biosynthetic enzyme consistently upregulated across multiple cancer types. The compound was identified through a docking-guided, X-ray crystallography-based fragment screen of 37 carboxylic acids and was one of eight compounds that yielded strong electron density in co-crystal structures with PYCR1.

Molecular Formula C13H13NO3S
Molecular Weight 263.31
CAS No. 1008946-76-6
Cat. No. B2887375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
CAS1008946-76-6
Molecular FormulaC13H13NO3S
Molecular Weight263.31
Structural Identifiers
SMILESC1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C13H13NO3S/c15-11-6-7-13(9-4-2-1-3-5-9)14(11)10(8-18-13)12(16)17/h1-5,10H,6-8H2,(H,16,17)
InChIKeyMYHDKADJYJOFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 1008946-76-6): A Structurally Validated Fragment Inhibitor of PYCR1


5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 1008946-76-6) is a fragment-like heterocyclic carboxylic acid (MW 263.31 Da, formula C₁₃H₁₃NO₃S) [1] that functions as a structurally validated inhibitor of human pyrroline-5-carboxylate reductase 1 (PYCR1), a key proline biosynthetic enzyme consistently upregulated across multiple cancer types [2]. The compound was identified through a docking-guided, X-ray crystallography-based fragment screen of 37 carboxylic acids and was one of eight compounds that yielded strong electron density in co-crystal structures with PYCR1 [2]. Its bioactive stereochemistry is (3R,4S,7aR) as confirmed by the 2.20 Å resolution co-crystal structure deposited as PDB 8TD0 [3].

Why Generic Substitution Is Inadequate for 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid in PYCR1-Targeted Research


Within the hexahydropyrrolo[2,1-b]thiazole-3-carboxylic acid chemotype, minor structural variations at the 7a-position and elsewhere produce dramatic differences in PYCR1 engagement and enzyme inhibition. Of the 37 fragment-like carboxylic acids screened by X-ray crystallography, only 8 yielded strong electron density (22% hit rate), and among these 8 crystallographic hits, only 4 exhibited concentration-dependent enzyme inhibition [1]. The target compound (denoted as Compound 33 in the primary study) was the most potent inhibitor (IC₅₀ = 29 μM), while Compound 20 (IC₅₀ = 300 μM) was ~10-fold less potent, Compound 2 (IC₅₀ = 1.1 mM) was ~38-fold less potent, and Compounds 14, 19, 22, and 32 showed no detectable inhibition up to 10 mM despite confirmed binding [1]. This stark intra-series variability—where crystallographic binding does not guarantee functional inhibition—demonstrates that close analogs cannot be assumed interchangeable, making the specific procurement of CAS 1008946-76-6 essential for reproducible PYCR1 inhibition studies.

Quantitative Differentiation Evidence for 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid: Comparator-Anchored Performance Data


PYCR1 Inhibitory Potency: 17-Fold Improvement Over the Benchmark Proline Analog Inhibitor NFLP

In a head-to-head enzyme activity assay performed under identical conditions, the target compound (Compound 33) exhibited an IC₅₀ of 29 ± 3 μM, representing an approximately 17-fold improvement in potency over N-formyl-L-proline (NFLP), the previously characterized best proline analog inhibitor (IC₅₀ = 490 ± 50 μM) [1]. This is the first reported fragment-like PYCR1 inhibitor to surpass the potency of the proline analog benchmark class [1].

PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

Intra-Series Potency Ranking: The Target Compound Is the Most Potent Among All 8 Crystallographic Fragment Hits

Among the eight compounds that yielded strong electron density in PYCR1 co-crystal structures, only four (2, 20, 33, 36) exhibited concentration-dependent enzyme inhibition [1]. The target compound (33) was the most potent with IC₅₀ = 29 μM, surpassing Compound 20 (IC₅₀ = 300 μM, ~10-fold less potent), Compound 2 (IC₅₀ = 1,100 μM, ~38-fold less potent), and Compound 36 (IC₅₀ = 5,400 μM, ~186-fold less potent) [1]. Compounds 14, 19, 22, and 32 showed no detectable inhibition up to 10 mM despite confirmed crystallographic binding, highlighting that binding alone does not predict functional activity in this series [1].

Structure-activity relationship PYCR1 fragment screen Inhibitor selectivity

Unique Dual-Site Binding Mode: Simultaneous Engagement of P5C Substrate Pocket and NAD(P)H Coenzyme Binding Site

X-ray crystallography at 2.20 Å resolution reveals that the target compound binds in a mode unique among PYCR1 inhibitors: it simultaneously occupies both the P5C substrate pocket (via its carboxylate group anchored at the catalytic site) and the NAD(P)H coenzyme binding site (via its 7a-phenyl ring extending into the nicotinamide pocket) [1]. The phenyl ring completely blocks the nicotinamide binding pocket [1]. In contrast, proline analog inhibitors such as NFLP and L-tetrahydrofuroic acid (L-THFA) bind exclusively within the P5C substrate pocket, leaving the NAD(P)H site unoccupied [2]. This dual-site occupancy represents a novel pharmacophore strategy for PYCR1 inhibition not achievable with existing proline analog chemotypes.

X-ray crystallography Allosteric inhibition Substrate-coenzyme dual blockade

High Crystallographic Occupancy: Superior Binding Site Engagement Relative to Other Fragment Hits

In the co-crystal structure PDB 8TD0, the target compound was modeled at high occupancy (Q = 0.9) in two of the five chains of the PYCR1 homo-pentameric asymmetric unit [1]. This occupancy level is notably higher than that observed for several other crystallographic hit compounds in the same study—Compound 14 (Q = 0.58 in one chain), Compound 32 (Q = 0.65 in one chain), and Compound 22 (Q = 0.66–0.84 in two chains) [1]. High occupancy at saturating ligand concentrations is a crystallographic surrogate for strong binding affinity [1].

Ligand occupancy X-ray crystallography Binding affinity surrogate

Defined Stereochemistry: (3R,4S,7aR) Configuration Confirmed by X-ray Crystallography as the Bioactive Form

The X-ray co-crystal structure PDB 8TD0 unambiguously establishes the bioactive stereochemistry of the compound as (3R,4S,7aR) [1]. The compound contains three chiral centers, yielding a total of 8 possible stereoisomers. Only the (3R,4S,7aR) configuration is compatible with the observed binding pose in the PYCR1 active site [1]. Procurement of racemic mixtures or alternative stereoisomers is expected to compromise or abolish PYCR1 inhibitory activity, as the specific spatial orientation of the carboxylate anchor, the lactam carbonyl, and the 7a-phenyl group are all critical for the dual-site binding mode [2].

Stereochemistry Chiral procurement Bioactive conformation

Validated Application Scenarios for 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid in PYCR1-Targeted Cancer Research


Fragment-to-Lead Optimization for PYCR1-Targeted Oncology Therapeutics

With an IC₅₀ of 29 μM against PYCR1—the most potent fragment inhibitor reported to date and 17-fold superior to the benchmark NFLP (IC₅₀ = 490 μM)—this compound serves as the optimal starting point for fragment-to-lead medicinal chemistry campaigns targeting PYCR1-overexpressing cancers including colorectal, breast, lung, prostate, and hepatocellular carcinomas [1]. The availability of a high-resolution co-crystal structure (PDB 8TD0, 2.20 Å) enables structure-guided elaboration of the 7a-phenyl ring to exploit the dual P5C/NAD(P)H site occupancy for potency enhancement [1].

Chemical Probe Development for Dissecting Proline Metabolism in Cancer Cell Models

The compound's well-characterized binding mode and validated enzyme inhibition make it a suitable scaffold for developing chemical probes to interrogate the role of PYCR1 in the proline cycle [1]. Its fragment-like properties (MW 263 Da, cLogP ~1.7) [2] provide a favorable starting point for installing affinity tags or photo-crosslinking moieties while maintaining target engagement, enabling pull-down and cellular localization studies in PYCR1-dependent cancer cell lines [1].

Co-Crystallography Tool Compound for PYCR1 Structural Biology and Mechanistic Studies

The robust co-crystallization behavior of this compound with PYCR1, demonstrated by high occupancy (Q = 0.9) and reproducible electron density across multiple protein chains [1], makes it an ideal tool compound for structural biology laboratories investigating PYCR1 conformational dynamics, substrate-cofactor crosstalk, and structure-based design of dual-site inhibitors [1]. Researchers can reliably use this compound for soaking or co-crystallization experiments to generate ligand-bound PYCR1 structures without the uncertainty associated with lower-occupancy fragment hits.

Procurement for Focused Fragment Library Assembly in Academic and Industrial Screening Collections

As the most potent and structurally characterized PYCR1 inhibitor among the 37-compound fragment screen [1], this compound is a high-value addition to focused fragment libraries for proline metabolism targets. Procurement of ≥95% purity material from validated vendors ensures consistency with published data, enabling direct replication of the enzyme inhibition assay (IC₅₀ = 29 μM under 50 μM NADH, 200 μM L-P5C conditions) [1] for use as a positive control in secondary PYCR1 screening campaigns.

Quote Request

Request a Quote for 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.